molecular formula C4H5BrO B6284275 (2Z)-2-bromobut-2-enal CAS No. 33718-99-9

(2Z)-2-bromobut-2-enal

Cat. No. B6284275
CAS RN: 33718-99-9
M. Wt: 149
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-2-bromobut-2-enal” is a chemical compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 . The IUPAC name for this compound is (2Z)-2-bromo-2-butenal . The compound is typically 95% pure .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- . This code provides a specific description of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 148.99 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the data I have .

Scientific Research Applications

(2Z)-2-bromobut-2-enal is a versatile compound used in various scientific research applications. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound is used in the synthesis of metal complexes, which are important catalysts in organic synthesis.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2Z)-2-bromobut-2-enal in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, as it is a liquid at room temperature. However, it is important to note that it is highly reactive and can be explosive under certain conditions. In addition, it can be corrosive and can cause skin and eye irritation. Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

There are a number of potential future directions for research on (2Z)-2-bromobut-2-enal. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new and improved methods for its synthesis. In addition, research could be conducted into the use of this compound as a reagent in organic synthesis and its potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be conducted into the use of this compound as a catalyst in organic synthesis.

Synthesis Methods

(2Z)-2-bromobut-2-enal can be synthesized using several different methods. One method is the reaction between but-2-ene and bromine in the presence of a catalyst such as silver nitrate (AgNO3). This reaction produces a mixture of this compound and (2E)-2-bromobut-2-enal. Another method is the reaction between ethyl bromoacetate and sodium hydroxide in aqueous solution. This reaction produces this compound and sodium bromoacetate.

properties

IUPAC Name

(Z)-2-bromobut-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZLVLCBCZGSSH-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C=O)\Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24247-53-8, 33718-99-9
Record name Crotonaldehyde, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2-bromo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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